molecular formula C11H7ClN2O B1346315 2-Chloro-5-picolinoylpyridine CAS No. 884504-81-8

2-Chloro-5-picolinoylpyridine

Cat. No. B1346315
M. Wt: 218.64 g/mol
InChI Key: HEVOJFGATKQKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-picolinoylpyridine, also known as CCP or CP5Cl, is a chemical compound belonging to the pyridine family. It was first synthesized in the 1970s and has gained attention due to its potential applications in various fields. The molecular formula of this compound is C11H7ClN2O and it has a molecular weight of 218.64 .


Synthesis Analysis

The synthesis of CCP involves the reaction of 2-chloropyridine-5-carboxylic acid with thionyl chloride. The resulting product is then reacted with picolinamide in the presence of a suitable base. Another method for preparing 2-chloro-5-nitropyridine involves synthesizing 2-amino-5-nitropyridine, then synthesizing 2-hydroxy-5-nitropyridine, and finally synthesizing the 2-chloro-5-nitropyridine .

Scientific Research Applications

Emission Tuning in Organic Light-Emitting Diodes (OLEDs)

2-Chloro-5-picolinoylpyridine derivatives have been explored for tuning the emission of cyclometalated iridium complexes, which are pivotal in the development of OLEDs. By modifying picolinate ligands attached to iridium, researchers have demonstrated that the luminescence of these complexes can be shifted significantly, offering a potential route for customizing OLED emission properties (Davidson et al., 2018).

Antimicrobial Properties

Studies on derivatives of picolinic acid, which include 2-chloro-5-picolinoylpyridine, have revealed antimicrobial activities against both Gram-positive and Gram-negative bacteria. These findings suggest potential applications in the development of new antimicrobial agents (Tamer et al., 2018).

Structural Insights and Coordination Chemistry

Research into the molecular structure of metal complexes with ligands similar to 2-chloro-5-picolinoylpyridine has provided valuable insights into coordination chemistry. Such studies are fundamental for understanding the behavior of these compounds in various chemical reactions and could inform the design of new catalysts and coordination compounds (Mulqi et al., 1982).

Synthetic Routes to Pyridones

The chemical reactivity of 2-chloromethylpyridine, a compound closely related to 2-chloro-5-picolinoylpyridine, has been exploited in the synthesis of 1-methyl-2-pyridones. This research highlights the versatility of chloro-picolinoylpyridine derivatives in synthetic organic chemistry, providing efficient pathways to pyridone derivatives with potential pharmaceutical applications (Matsumura et al., 1970).

Degradation Studies for OLED Stability

Investigations into the stability of OLED dopants have identified the cleavage of picolinate ligands, akin to 2-chloro-5-picolinoylpyridine, as a factor in device degradation. Understanding these mechanisms is crucial for improving the longevity and performance of OLED materials (Baranoff et al., 2012).

Safety And Hazards

While specific safety and hazard information for 2-Chloro-5-picolinoylpyridine is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, and serious eye damage/eye irritation .

properties

IUPAC Name

(6-chloropyridin-3-yl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-10-5-4-8(7-14-10)11(15)9-3-1-2-6-13-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVOJFGATKQKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641784
Record name (6-Chloropyridin-3-yl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-picolinoylpyridine

CAS RN

884504-81-8
Record name (6-Chloro-3-pyridinyl)-2-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloropyridin-3-yl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.